molecular formula C12H20N2 B12446263 (2,6-Diisopropylphenyl)hydrazine

(2,6-Diisopropylphenyl)hydrazine

Cat. No.: B12446263
M. Wt: 192.30 g/mol
InChI Key: SBLYNGIFFVNTTJ-UHFFFAOYSA-N
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Description

(2,6-Diisopropylphenyl)hydrazine is an organic compound with the molecular formula C12H20N2 It is a hydrazine derivative where the hydrazine group is attached to a 2,6-diisopropylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Diisopropylphenyl)hydrazine typically involves the reaction of 2,6-diisopropylaniline with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{2,6-Diisopropylaniline} + \text{Hydrazine Hydrate} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of catalysts and specific reaction conditions such as temperature and pressure can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2,6-Diisopropylphenyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds.

    Reduction: It can be reduced to form amines.

    Substitution: The hydrazine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Azo compounds.

    Reduction: Amines.

    Substitution: Substituted hydrazines.

Scientific Research Applications

(2,6-Diisopropylphenyl)hydrazine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2,6-Diisopropylphenyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The specific pathways involved depend on the context of its application, such as its use in drug development or as a chemical reagent.

Comparison with Similar Compounds

Similar Compounds

    2,6-Diisopropylaniline: A precursor in the synthesis of (2,6-Diisopropylphenyl)hydrazine.

    2,6-Diisopropylphenol: Another compound with similar structural features but different functional groups.

    2,6-Diisopropylphenyl isopropyl ether: A related compound with different chemical properties.

Uniqueness

This compound is unique due to its hydrazine functional group, which imparts distinct reactivity and potential applications compared to other similar compounds. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in scientific research.

Properties

Molecular Formula

C12H20N2

Molecular Weight

192.30 g/mol

IUPAC Name

[2,6-di(propan-2-yl)phenyl]hydrazine

InChI

InChI=1S/C12H20N2/c1-8(2)10-6-5-7-11(9(3)4)12(10)14-13/h5-9,14H,13H2,1-4H3

InChI Key

SBLYNGIFFVNTTJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NN

Origin of Product

United States

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